5-Amino-1H-benzimidazole-6-carboxylic acid

概要

説明

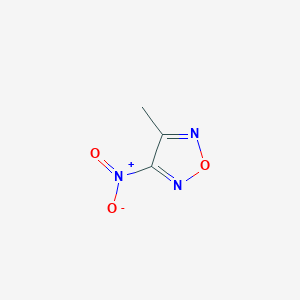

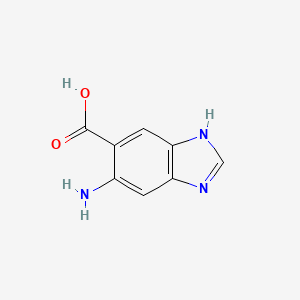

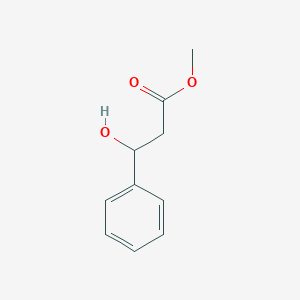

5-Amino-1H-benzimidazole-6-carboxylic acid is a compound that contains a total of 21 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 imidazole .

Synthesis Analysis

The synthesis of benzimidazoles, including this compound, can be achieved through a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method has been used to convert an extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids into the corresponding benzimidazoles with a yield of 80–99% .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . The benzimidazole core has a structural similarity to purine, making it a key structural motif in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles include a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H7N3O2 . It has an average mass of 162.15 Da and a monoisotopic mass of 162.042923 Da .科学的研究の応用

Antineoplastic and Antifilarial Activities

5-Amino-1H-benzimidazole-6-carboxylic acid derivatives have shown significant potential in antineoplastic and antifilarial applications. Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related derivatives, and benzamido-1H-benzimidazole-2-carbamates synthesized from 5-amino-1H-benzimidazole-2-carbamate have demonstrated notable growth inhibition in L1210 cells, indicating their antineoplastic properties. These compounds are associated with mitotic spindle poisoning, causing a significant accumulation of L1210 cells in mitosis. Additionally, they exhibit substantial antifilarial activity against adult worms in various models, suggesting their potential use in treating filarial infections (Ram et al., 1992).

Topoisomerase II Inhibitors

N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their transition metal complexes have shown potent growth-inhibitory activity against a panel of 21 human cancer cell lines, indicating their potential as topoisomerase II inhibitors. Their growth-inhibitory effect pattern is similar to established anticancer drugs such as etoposide and doxorubicin, highlighting their promise in cancer therapy (Galal et al., 2010).

Cytotoxic Activity

Functionally substituted 5(6)-amino(and amido)-2[5"(6')-benzimidazolyl]benzimidazoles, which contain conjugated heterocyclic fragments, have been studied for their cytotoxic activity. These compounds, with their structural variations, exhibit varying degrees of cytotoxicity, contributing to the understanding of the relationship between chemical structure and biological activity (Sokolova et al., 2004).

Angiotensin II Receptor Antagonists

Certain benzimidazole derivatives bearing acidic heterocycles have been found to exhibit significant angiotensin II receptor antagonistic activities. These findings are crucial for developing treatments for conditions related to the renin-angiotensin system, such as hypertension (Kohara et al., 1996).

Antileukemic Agents

Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have shown promise as antileukemic agents. Some of these compounds, like methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, have demonstrated potent cell death induction in leukemic cells, suggesting their potential in leukemia treatment (Gowda et al., 2009).

Vibrational and Quantum Chemical Studies

Detailed vibrational and quantum chemical studies of 5-benzimidazole carboxylic acid have been carried out to understand its structural, thermodynamical, and electronic characteristics. Such studies are fundamental in comprehending the molecular behavior and potential applications of these compounds (Arjunan et al., 2013).

Synthesis Methods and Applications

The synthesis methods and applications of benzimidazole-5,6-dicarboxylic acid have been explored, showcasing its role as an important intermediate in pharmaceuticals and pesticides (Bao, 2002).

作用機序

While the specific mechanism of action for 5-Amino-1H-benzimidazole-6-carboxylic acid is not mentioned in the retrieved sources, benzimidazoles are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses . They are also actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-5-carboxylic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Benzimidazoles, including 5-Amino-1H-benzimidazole-6-carboxylic acid, have shown promising applications in biological and clinical studies . Due to the high prevalence of benzimidazoles within medicinal organic molecules, there is considerable interest in developing efficient approaches for their synthesis . Future research may focus on improving the synthesis process and exploring the potential therapeutic applications of these compounds .

特性

IUPAC Name |

6-amino-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUKNYKTXCZOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669074 | |

| Record name | 5-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863216-51-7 | |

| Record name | 5-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)